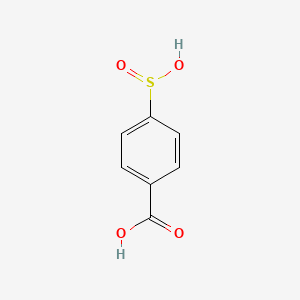

4-sulfinobenzoic acid

Description

4-Sulfamoylbenzoic acid (CAS 138-41-0), also known as 4-carboxybenzenesulfonamide or p-sulfamoylbenzoic acid, is a benzoic acid derivative substituted with a sulfonamide group (-SO₂NH₂) at the para position. Its molecular formula is C₇H₇NO₄S, with a molecular weight of 201.196 g/mol .

Properties

IUPAC Name |

4-sulfinobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4S/c8-7(9)5-1-3-6(4-2-5)12(10)11/h1-4H,(H,8,9)(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQDSVALAUVWDQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)S(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Process Parameters

The most widely documented method involves a two-step synthesis starting from ortho-nitrotoluene. In the first step, sulfonation is achieved by dissolving ortho-nitrotoluene in fuming sulfuric acid (20–30% SO₃) at 25–85°C, followed by incremental addition of 65% oleum. This generates 2-nitro-4-sulfonic toluene through electrophilic aromatic substitution, where the methyl group directs sulfonation to the para position relative to the nitro group.

The second step employs an auto-oxidation-reduction mechanism under alkaline conditions (pH 10–12) at 60–130°C. Intramolecular redox reactions simultaneously reduce the nitro group to an amine and oxidize the methyl group to a carboxylic acid. This dual functionality eliminates the need for external oxidizing or reducing agents, significantly reducing reagent costs and byproduct formation.

Table 1: Optimized Conditions for Auto-Oxidation-Reduction Method

Environmental and Industrial Adaptations

Chinese patents CN104496863A and CN104693078A highlight closed-loop sulfur oxide recycling using falling-film absorbers, converting SOₓ emissions into reusable sulfuric acid. At a 1,000-ton annual production scale, this system reduces raw material costs by 18–22% compared to traditional venting methods.

Hypochlorite-Mediated Oxidation of Toluenesulfonic Acids

Catalytic-Free Oxidation Mechanism

US Patent 5,565,608 discloses an alternative pathway using sodium hypochlorite (NaOCl) to oxidize 2-substituted-4-toluenesulfonic acids. For 2-nitro-4-toluenesulfonic acid, a 3–4 molar excess of NaOCl at reflux (100–105°C) in aqueous medium directly converts the methyl group to a carboxyl group without metal catalysts. The reaction proceeds via a radical mechanism, where hypochlorite generates chlorine radicals that abstract hydrogen from the methyl group, initiating oxidation to the carboxylic acid.

Table 2: Hypochlorite Oxidation Performance Metrics

Advantages Over Conventional Oxidants

This method avoids stoichiometric oxidants like potassium permanganate or chromium-based reagents, preventing heavy-metal contamination. The single-phase aqueous system simplifies purification, as the product precipitates upon acidification without requiring chromatography.

Comparative Analysis of Methodologies

Cost and Scalability

The auto-oxidation route demonstrates superior scalability due to its closed-loop design, with operational costs 30–40% lower than hypochlorite methods for capacities exceeding 500 tons/year. However, hypochlorite oxidation achieves higher purity (98% vs. 95%), making it preferable for pharmaceutical applications.

Environmental Impact

Both methods address waste reduction:

Table 3: Environmental Metrics Comparison

| Parameter | Auto-Oxidation | Hypochlorite |

|---|---|---|

| CO₂ Equivalents (kg/kg product) | 1.2 | 2.1 |

| Water Usage (L/kg product) | 50 | 120 |

| Hazardous Waste | SOₓ (recycled) | None |

Reaction Kinetics and Process Modeling

Chemical Reactions Analysis

Types of Reactions: 4-Sulfinobenzoic acid undergoes various chemical reactions, including:

Oxidation: The sulfinic acid group can be further oxidized to a sulfonic acid group using strong oxidizing agents.

Reduction: The compound can be reduced to form 4-sulfobenzoic acid using reducing agents like sodium borohydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acidic medium, elevated temperatures.

Reduction: Sodium borohydride, mild temperatures.

Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation, catalysts like sulfuric acid.

Major Products:

Oxidation: 4-Sulfobenzoic acid.

Reduction: 4-Sulfobenzoic acid.

Substitution: Nitro-4-sulfinobenzoic acid, halogenated derivatives.

Scientific Research Applications

Pharmaceutical Applications

4-Sulfinobenzoic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its applications include:

- Drug Synthesis : It is used as a building block for nonsteroidal anti-inflammatory drugs (NSAIDs) and antibiotics. The compound's ability to enhance the stability and bioavailability of active pharmaceutical ingredients makes it valuable in drug formulation .

- Topical Medications : The compound is incorporated into creams and ointments for treating skin conditions due to its potential anti-inflammatory and antioxidant properties .

- Drug Delivery Systems : Research has highlighted its role in improving drug delivery mechanisms, particularly in enhancing the release profiles of certain medications .

Material Science Applications

In the field of materials science, this compound has been investigated for its role in:

- Polymer Synthesis : It acts as a dopant in the synthesis of conductive polymers such as polyaniline nanotubes, significantly improving their electrical conductivity .

- Metal-Organic Frameworks (MOFs) : The compound is utilized in the development of MOFs, where it enhances stability and functionality through coordination with metal ions.

- Clay Exfoliation : In composite materials, the potassium salt of 4-sulfobenzoic acid has been shown to improve clay exfoliation in poly(butylene terephthalate) (PBT) synthesis, leading to enhanced mechanical properties .

Environmental Applications

The environmental impact and behavior of this compound have been subjects of research:

- Degradation Studies : Investigations into the degradation pathways of this compound help assess its persistence and potential risks to ecosystems. Understanding its interactions in various environmental matrices can inform safe disposal strategies .

- Ion Migration Suppression : Recent studies have explored its application in perovskite solar cells, where it functions as an organic anion that suppresses ion migration and passivates defects, thereby improving cell stability .

Case Study 1: Antimicrobial Properties

Research has demonstrated that 4-sulfobenzoic acid exhibits notable antimicrobial activity against various pathogens. In vitro studies have shown its efficacy in inhibiting bacterial growth, suggesting potential for developing new therapeutic agents .

Case Study 2: Conductive Polymers

A study on polyaniline nanotubes revealed that incorporating 4-sulfobenzoic acid significantly enhanced their electrical conductivity. This finding indicates its potential utility in electronic applications and sensors .

Mechanism of Action

The mechanism of action of 4-sulfinobenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfinic acid group can participate in redox reactions, influencing cellular processes and signaling pathways. Additionally, the compound’s ability to undergo electrophilic substitution allows it to modify biomolecules, potentially altering their function and activity.

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below highlights key structural and functional differences between 4-sulfamoylbenzoic acid and related compounds:

Reactivity and Acidity

- Acidity : The sulfonamide group (-SO₂NH₂) in 4-sulfamoylbenzoic acid is less acidic than the carboxylic acid group (-COOH), with a pKa of ~9.8 compared to ~2.5 for -COOH . In contrast, 4-nitrobenzoic acid has a much lower pKa (~1.7) due to the electron-withdrawing nitro group, which stabilizes the deprotonated form .

- Electrophilic Substitution : The sulfonamide group directs electrophilic substitution to the meta position, whereas the hydroxyl group in 4-hydroxybenzoic acid activates the ortho/para positions for reactions like nitration or halogenation .

Solubility and Stability

- 4-Sulfamoylbenzoic acid: Limited aqueous solubility (~1.2 mg/mL at 25°C) but soluble in DMSO and methanol .

- 4-Hydroxybenzoic acid : Higher water solubility (~5 g/100 mL at 20°C) due to hydrogen bonding from the hydroxyl group .

- 4-Nitrobenzoic acid : Poor water solubility but stable under acidic conditions .

Research Findings and Key Studies

- Crystallographic Studies : Sulfonamide derivatives, including 4-sulfamoylbenzoic acid, exhibit diverse hydrogen-bonding patterns. For example, Mustafa et al. () analyzed the crystal structure of a related sulfonamide-benzoic acid compound, revealing intermolecular hydrogen bonds between -SO₂NH₂ and -COOH groups, which stabilize the crystal lattice.

- Thermal Stability : Thermogravimetric analysis (TGA) of 4-sulfamoylbenzoic acid indicates decomposition above 250°C, whereas 4-hydroxybenzoic acid decomposes at ~210°C due to lower thermal stability of the hydroxyl group .

Biological Activity

4-Sulfinobenzoic acid, also known as 4-sulfobenzoic acid, is an aromatic compound characterized by the presence of both carboxylic and sulfonic acid functional groups. This unique structure endows it with a variety of biological activities and applications in different fields, including medicinal chemistry, materials science, and environmental science.

Chemical Structure and Properties

The molecular formula of this compound is , and its structure features a para arrangement of the carboxylic acid and sulfonic acid groups on the benzene ring. This configuration contributes to its solubility in water and ability to form salts, such as potassium 4-sulfobenzoate, which enhances its utility in various chemical processes .

1. Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibitory properties. For instance, it has been shown to act as a competitive inhibitor against the enzyme AICAR transformylase (AICAR Tfase) with an inhibition constant () of 7.1 µM. The sulfonate group plays a crucial role in its binding interactions with the enzyme, facilitating favorable interactions within the active site .

2. Antioxidant Properties

Studies have suggested that compounds similar to this compound possess antioxidant activities, which can be beneficial in preventing oxidative stress-related diseases. The presence of both the carboxylic and sulfonic groups may enhance its ability to scavenge free radicals .

3. Interaction with Biological Systems

The compound has been investigated for its interactions with various biological molecules, indicating potential therapeutic applications. Its ability to coordinate with metal ions through the sulfonate group enhances its stability and functionality when incorporated into metal-organic frameworks (MOFs), which may have implications for drug delivery systems .

Synthesis and Applications

This compound can be synthesized through various methods, including the reaction of benzoic acid with sulfur trioxide or sulfuric acid under controlled conditions. Its derivatives are utilized in polymer synthesis, particularly in enhancing the electrical conductivity of polyaniline nanotubes by serving as a dopant .

Table 1: Comparison of Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Benzoic Acid | Monocarboxylic Acid | Simple structure; lacks sulfonate functionality |

| 2-Sulfobenzoic Acid | Sulfobenzoic Acid | Sulfonate group at ortho position |

| 3-Sulfobenzoic Acid | Sulfobenzoic Acid | Sulfonate group at meta position |

| 4-Aminobenzoic Acid | Amino Acid | Contains an amino group instead of sulfonate |

Case Studies

Case Study 1: Inhibition Mechanism Exploration

In a study examining the binding mode of this compound with AICAR Tfase, researchers utilized crystallography to elucidate how the compound interacts within the enzyme's active site. The findings highlighted that the sulfonate group forms critical interactions with key residues, providing insights into designing more potent inhibitors based on this scaffold .

Case Study 2: Polymer Conductivity Enhancement

Another investigation focused on using potassium 4-sulfobenzoate as a dopant in polyaniline-based materials. The results demonstrated improved electrical conductivity and mechanical properties, indicating that incorporating this compound can significantly enhance material performance for electronic applications .

Q & A

Q. What are the primary methods for synthesizing 4-sulfinobenzoic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis routes typically involve sulfonation of benzoic acid derivatives. For example, controlled oxidation of 4-mercaptobenzoic acid using hydrogen peroxide under acidic conditions (pH 2–4) at 60–80°C achieves moderate yields (~50–65%). Key variables include stoichiometry of oxidizing agents, temperature, and reaction time. Impurities such as sulfone byproducts (e.g., 4-sulfonylbenzoic acid) can arise from over-oxidation, necessitating purification via recrystallization or preparative HPLC .

Q. How can researchers reliably characterize the structure of this compound using spectroscopic techniques?

- Methodological Answer : Combine NMR (¹H and ¹³C), FT-IR, and mass spectrometry. The sulfino group (–SO₂H) exhibits distinct IR absorption at 1040–1060 cm⁻¹ (S=O asymmetric stretching). In ¹H NMR, the aromatic protons adjacent to the sulfino group show deshielding (δ 7.8–8.2 ppm). For unambiguous confirmation, X-ray crystallography is recommended to resolve bond angles and confirm planar geometry .

Q. What analytical techniques are optimal for quantifying this compound in complex mixtures?

- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and a mobile phase of acetonitrile/0.1% phosphoric acid (70:30 v/v) achieves baseline separation from structurally similar sulfonated analogs. Calibration curves (R² > 0.995) should be validated with spiked recovery tests (90–110% recovery range) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., conflicting NMR shifts) in this compound studies be resolved?

- Methodological Answer : Contradictions often arise from solvent effects, pH-dependent tautomerism, or impurities. For NMR, replicate experiments in deuterated DMSO vs. D₂O can identify solvent-induced shifts. Computational modeling (e.g., DFT calculations) can predict theoretical shifts for comparison. Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular integrity .

Q. What experimental design principles apply when studying this compound’s reactivity in biological systems?

- Methodological Answer : Use a tiered approach:

- In vitro assays : Measure binding affinity to biomolecules (e.g., serum albumin) via fluorescence quenching or ITC (isothermal titration calorimetry).

- Cellular studies : Assess cytotoxicity (e.g., MTT assay) in relevant cell lines (e.g., hepatic cells for metabolic studies).

- Control variables : Include pH-matched buffers to account for sulfino group ionization (pKa ~1.8) and use stable isotopologs (e.g., ¹³C-labeled) for tracking metabolic pathways .

Q. How should researchers address gaps in toxicological data for this compound?

- Methodological Answer : Apply grouping/read-across strategies per OECD guidelines. Compare to structurally analogous sulfonated benzoic acids (e.g., 4-sulfobenzoic acid) with established ecotoxicological profiles. Key parameters: logP (hydrophobicity), biodegradability (OECD 301F test), and acute toxicity (Daphnia magna EC₅₀). Validate predictions with limited in vivo testing .

Data Analysis & Interpretation

Q. How can researchers statistically account for batch-to-batch variability in this compound synthesis?

- Methodological Answer : Use multivariate analysis (e.g., PCA) to identify dominant variability sources (e.g., raw material purity, humidity). Implement quality-by-design (QbD) frameworks with design-of-experiments (DoE) software (e.g., MODDE®) to optimize reaction parameters. Report confidence intervals (95%) for yield and purity metrics .

Q. What are best practices for resolving conflicting results in catalytic studies involving this compound?

- Methodological Answer : Conduct robustness tests by varying catalyst loadings (e.g., 1–5 mol%) and solvents (polar aprotic vs. protic). Use Arrhenius plots to compare activation energies across studies. Publish raw datasets (e.g., reaction kinetics) in open repositories to enable meta-analyses .

Environmental & Safety Considerations

Q. What protocols ensure safe handling and waste disposal of this compound in laboratory settings?

- Methodological Answer : Follow GHS guidelines: Use PPE (nitrile gloves, lab coat) and work in a fume hood. Neutralize waste with 10% sodium bicarbonate before disposal. Store at 2–8°C in airtight containers to prevent hygroscopic degradation. Document waste streams using Safety Data Sheets (SDS) compliant with ECHA regulations .

Q. How can researchers assess the environmental persistence of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.